molecular formula C17H13F2NO4S B2508798 methyl 6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291864-87-3

methyl 6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2508798
CAS RN: 1291864-87-3
M. Wt: 365.35
InChI Key: CQCURXWQJJHOJU-UHFFFAOYSA-N
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Description

The compound , methyl 6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, is a derivative of the benzothiazine class. Benzothiazines are heterocyclic compounds that have been extensively studied for their biological activities, including analgesic and anti-inflammatory properties. The specific substitution pattern of the compound, with fluorine atoms and a methyl group, suggests potential for significant biological activity, as fluorine atoms often enhance the bioavailability and metabolic stability of pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, a straightforward synthesis of a related compound, methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, was achieved from saccharin sodium salt in five steps . This suggests that the synthesis of the compound may also be feasible through a similar multi-step process, potentially involving the use of saccharin sodium salt as a starting material.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis . These techniques allow for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of fluorine atoms is likely to influence the electronic distribution within the molecule, potentially affecting its biological activity.

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including alkylation, hydrolysis, and decarboxylation . The specific reactions that methyl 6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can participate in would depend on its functional groups and the reaction conditions. For example, the ester group may be subject to hydrolysis under alkaline conditions, while the presence of the dioxo moiety could be involved in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives, such as thermal stability and solubility, can be studied through derivatographic analysis and other physicochemical methods . These properties are important for the formulation and storage of pharmaceuticals. The introduction of fluorine atoms may enhance the lipophilicity of the compound, which could influence its absorption and distribution in biological systems.

Scientific Research Applications

Microwave-Induced Synthesis for Antimicrobial Applications

A study highlights the synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing the antimicrobial potential of such compounds. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial activity, indicating the relevance of fluorinated compounds in developing new antimicrobials (Desai, Rajpara, & Joshi, 2013).

Precursor for Antiosteoarthritis Agents

Research demonstrates the use of a related compound as a precursor in synthesizing quaternary ammonium derivatives with potential antiosteoarthritis properties. This underscores the importance of such compounds in synthesizing therapeutic agents (Vidal, Madelmont, & Mounetou, 2006).

Development of Novel Biologically Active Compounds

Another study focuses on the synthesis of biologically active benzothiazine derivatives, starting from saccharin sodium salt. These compounds exhibit significant antibacterial and radical scavenging activities, suggesting their potential in medicinal chemistry (Zia-ur-Rehman et al., 2009).

Antitumor Activity Exploration

Fluorinated benzothiazoles have been synthesized and tested for their cytotoxicity against various cancer cell lines, revealing potent in vitro activity. This highlights the potential application of fluorinated benzothiazine derivatives in cancer therapy (Hutchinson et al., 2001).

Investigation of ATP-sensitive Potassium Channel Openers

The synthesis and evaluation of benzothiadiazine dioxides as ATP-sensitive potassium channel openers illustrate the compound's potential in developing drugs that modulate insulin secretion and treat diabetes (de Tullio et al., 2005).

Synthesis and Structural Studies

Extensive research into the synthesis, crystal structure, and biological activity of various benzothiazine derivatives provides a foundation for developing new analgesics and anti-inflammatory agents, showcasing the versatility of these compounds in drug development (Ukrainets et al., 2018).

properties

IUPAC Name

methyl 6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S/c1-10-3-5-12(8-13(10)19)20-9-16(17(21)24-2)25(22,23)15-6-4-11(18)7-14(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCURXWQJJHOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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